molecular formula C9H11ClFN3 B2600887 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride CAS No. 2089255-12-7

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride

Cat. No.: B2600887
CAS No.: 2089255-12-7
M. Wt: 215.66
InChI Key: LXWOGUHDHRUCOC-UHFFFAOYSA-N
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Description

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The unique structure of this compound, which includes a fluorine atom and a pyrrolo[2,3-b]pyridine moiety, contributes to its distinctive chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of FGFRs, which are involved in various cellular processes.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting FGFR signaling pathways.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. Additionally, its specific interaction with FGFRs sets it apart from other similar compounds .

Properties

IUPAC Name

2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.ClH/c10-8-2-1-7-6(3-4-11)5-12-9(7)13-8;/h1-2,5H,3-4,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWOGUHDHRUCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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